3-endo-Hydroxycamphor
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Overview
Description
3-endo-Hydroxycamphor is a hydroxylated derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structural properties and its role in various biochemical processes. It is primarily formed through the hydroxylation of camphor, a reaction catalyzed by cytochrome P-450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-endo-Hydroxycamphor is synthesized through the hydroxylation of camphor. This reaction is typically catalyzed by cytochrome P-450 enzymes, which facilitate the addition of a hydroxyl group to the camphor molecule. The reaction conditions often involve the presence of NADH and putidaredoxin reductase, which are essential for the catalytic activity of cytochrome P-450 .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other compounds, it can be produced using biotechnological methods involving genetically engineered microorganisms that express cytochrome P-450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 3-endo-Hydroxycamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroxylated derivatives or ketones.
Reduction: Under certain conditions, it can be reduced back to camphor or other related compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and cumene hydroperoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Products include other hydroxylated camphor derivatives and ketones.
Reduction: Products include camphor and borneol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
3-endo-Hydroxycamphor has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of cytochrome P-450 catalyzed reactions.
Biology: It serves as a substrate to investigate the metabolic pathways involving cytochrome P-450 enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic derivatives.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 3-endo-Hydroxycamphor involves its interaction with cytochrome P-450 enzymes. These enzymes catalyze the hydroxylation of camphor, leading to the formation of this compound. The hydroxylation process involves the abstraction of a hydrogen atom from camphor, followed by the addition of a hydroxyl group. This reaction is highly regio- and stereospecific, resulting in the selective formation of this compound .
Comparison with Similar Compounds
5-endo-Hydroxycamphor: Another hydroxylated derivative of camphor, differing in the position of the hydroxyl group.
Norcamphor: A structurally similar compound with a different functional group.
Pericyclocamphanone: A related compound with a different ring structure.
Uniqueness: 3-endo-Hydroxycamphor is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its formation is highly specific to the action of cytochrome P-450 enzymes, making it a valuable compound for studying enzyme-substrate interactions and metabolic pathways.
Properties
CAS No. |
28357-09-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3S,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
InChI Key |
AXMKZEOEXSKFJI-FWWHASMVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Origin of Product |
United States |
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